molecular formula C27H33N3O2 B11585784 2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide

Cat. No.: B11585784
M. Wt: 431.6 g/mol
InChI Key: UOISFZNLUIBWGF-UHFFFAOYSA-N
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Description

2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide is a synthetic organic compound with a complex structure It features a quinoline core, a phenyl group substituted with a 2-methylpropyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution on the Phenyl Ring: The 2-methylpropyl group can be introduced via Friedel-Crafts alkylation using isobutyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the propyl chain is replaced by morpholine.

    Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline carboxylic acid and the amine group of the morpholine derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially converting it to an amine.

    Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride, while nucleophilic substitution may require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized derivatives of the quinoline and phenyl rings.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for further functionalization, making it useful in the synthesis of novel materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for the treatment of diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide: Lacks the morpholine ring, potentially altering its biological activity and solubility.

    N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide: Lacks the 2-methylpropyl group, which might affect its interaction with biological targets.

    2-[4-(2-methylpropyl)phenyl]-N-propylquinoline-4-carboxamide: Lacks the morpholine ring, which could influence its solubility and pharmacokinetic properties.

Uniqueness

The presence of both the 2-methylpropyl group and the morpholine ring in 2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide makes it unique. These structural features can enhance its interaction with biological targets, improve its solubility, and potentially increase its efficacy as a therapeutic agent.

This compound’s unique combination of structural elements makes it a versatile candidate for various applications in scientific research and industry.

Properties

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(3-morpholin-4-ylpropyl)quinoline-4-carboxamide

InChI

InChI=1S/C27H33N3O2/c1-20(2)18-21-8-10-22(11-9-21)26-19-24(23-6-3-4-7-25(23)29-26)27(31)28-12-5-13-30-14-16-32-17-15-30/h3-4,6-11,19-20H,5,12-18H2,1-2H3,(H,28,31)

InChI Key

UOISFZNLUIBWGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCOCC4

Origin of Product

United States

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